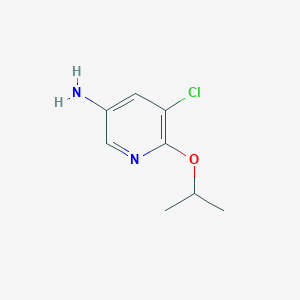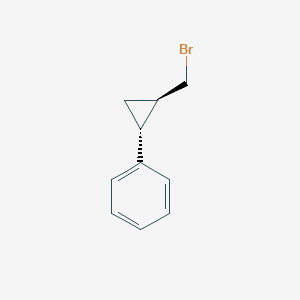
(R)-Xyl-Garphos
Overview
Description
®-Xyl-Garphos is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry. The compound’s structure includes a phosphine group attached to a chiral xylitol-derived backbone, which contributes to its unique properties and effectiveness in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Xyl-Garphos typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xylitol.
Functionalization: Xylitol undergoes selective functionalization to introduce the necessary functional groups for subsequent reactions.
Phosphine Introduction: The key step involves the introduction of the phosphine group. This is usually achieved through a reaction with a suitable phosphine precursor under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Xyl-Garphos in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Xyl-Garphos may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to produce larger quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize costs.
Automation: Utilizing automated systems for precise control over reaction parameters and efficient handling of materials.
Chemical Reactions Analysis
Types of Reactions
®-Xyl-Garphos participates in various types of reactions, including:
Oxidation: It can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: The compound can also be involved in reduction reactions, where it acts as a ligand to stabilize the catalytic species.
Substitution: ®-Xyl-Garphos can participate in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen, often in the presence of a metal catalyst like palladium or platinum.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, typically under inert atmosphere conditions.
Substitution Reactions: These reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific substitution being targeted.
Major Products
The major products formed from reactions involving ®-Xyl-Garphos depend on the specific reaction type. For example:
Oxidation: Products may include oxidized phosphine derivatives.
Reduction: Reduced forms of the starting materials or intermediates.
Substitution: New phosphine-containing compounds with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-Xyl-Garphos is widely used in asymmetric catalysis. It is particularly effective in:
Hydrogenation Reactions: Providing high enantioselectivity in the hydrogenation of prochiral substrates.
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds with high stereocontrol.
Biology
In biological research, ®-Xyl-Garphos is used to:
Synthesize Chiral Molecules: Important for studying biological processes and developing pharmaceuticals.
Investigate Enzyme Mechanisms: By mimicking enzyme active sites, it helps in understanding enzyme catalysis.
Medicine
In medicine, the compound’s applications include:
Drug Development: Used in the synthesis of chiral drugs with improved efficacy and reduced side effects.
Diagnostic Tools: Employed in the development of diagnostic agents that require high enantioselectivity.
Industry
In the industrial sector, ®-Xyl-Garphos is used for:
Production of Fine Chemicals: Enabling the synthesis of high-value chemicals with precise stereochemistry.
Material Science: Contributing to the development of new materials with specific properties.
Mechanism of Action
®-Xyl-Garphos exerts its effects through its role as a ligand in catalytic processes. The mechanism involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a complex.
Inducing Chirality: The chiral backbone of ®-Xyl-Garphos induces chirality in the metal complex, which is then transferred to the substrate during the reaction.
Stabilizing Transition States: The ligand stabilizes transition states, lowering the activation energy and increasing reaction rates.
Comparison with Similar Compounds
Similar Compounds
(S)-Xyl-Garphos: The enantiomer of ®-Xyl-Garphos, used in similar applications but with opposite chirality.
BINAP: Another chiral phosphine ligand, widely used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Uniqueness
®-Xyl-Garphos is unique due to its:
High Enantioselectivity: It provides superior enantioselectivity in many catalytic reactions compared to other ligands.
Versatility: Effective in a wide range of reactions, making it a versatile tool in synthetic chemistry.
Stability: Exhibits good stability under various reaction conditions, enhancing its practical utility.
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O4P2/c1-29-13-30(2)18-39(17-29)53(40-19-31(3)14-32(4)20-40)45-27-37(49-9)25-43(51-11)47(45)48-44(52-12)26-38(50-10)28-46(48)54(41-21-33(5)15-34(6)22-41)42-23-35(7)16-36(8)24-42/h13-28H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKFBDRZBLTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114691 | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365531-90-3, 1365531-89-0 | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/new.no-structure.jpg)


![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B3419058.png)







